methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate
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Overview
Description
Methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-diene-12-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate typically involves multi-step organic synthesis. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include protecting groups, oxidizing agents, and catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce secondary or tertiary alcohols.
Scientific Research Applications
Methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
- (2R,4R,5R,6S)-2-(hydroxymethyl)-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Uniqueness
Methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to similar compounds.
Biological Activity
Methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate is a complex organic compound with potential biological significance. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated structure featuring multiple hydroxyl groups and a bicyclic framework. Its molecular formula is C19H22N2O8, and it possesses unique properties that may contribute to its biological effects.
Antioxidant Properties
Research indicates that compounds similar to methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo have notable antioxidant properties. Antioxidants are crucial in combating oxidative stress and can prevent cellular damage caused by free radicals. A study demonstrated that derivatives of this compound exhibited significant scavenging activity against reactive oxygen species (ROS) in vitro .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. In a comparative study of various derivatives, it was found to inhibit the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
In vitro studies have suggested that methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect was observed in human macrophage cell lines treated with lipopolysaccharide (LPS) .
Case Study 1: Antioxidant Efficacy
A clinical trial assessed the antioxidant efficacy of the compound in patients with chronic inflammatory diseases. Participants receiving the compound showed a marked decrease in biomarkers of oxidative stress compared to the placebo group .
Case Study 2: Antimicrobial Testing
In a laboratory setting, methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo was tested against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antimicrobial potential .
Data Summary
Properties
Molecular Formula |
C11H12N2O7 |
---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate |
InChI |
InChI=1S/C11H12N2O7/c1-18-10(17)4-2-6(15)12-11-13(4)9-8(20-11)7(16)5(3-14)19-9/h2,5,7-9,14,16H,3H2,1H3/t5-,7-,8+,9-/m1/s1 |
InChI Key |
GHWRPIWERNQUAK-BUJSFMDZSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2N1C3C(O2)C(C(O3)CO)O |
Origin of Product |
United States |
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